

Application Notes and Protocols for BP Fluor 488 Antibody Conjugation

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Compound of Interest

Compound Name: BP Fluor 488

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This document provides a comprehensive guide to the conjugation of antibodies with **BP Fluor 488**, a bright and photostable green fluorescent dye. The protocols and data presented herein are intended to enable researchers to reliably and efficiently label antibodies for use in a variety of applications, including flow cytometry, immunofluorescence microscopy, and other immunoassays.

Introduction

BP Fluor 488 is a high-performance fluorescent dye with excitation and emission maxima of approximately 499 nm and 520 nm, respectively, making it an ideal choice for the 488 nm laser line. Its high quantum yield and photostability ensure bright and durable signals for sensitive detection of low-abundance targets.[1] The **BP Fluor 488** NHS ester is an amine-reactive reagent that covalently couples to primary amines (e.g., on lysine residues) on the antibody, forming a stable amide bond.[2][3]

Proper conjugation of **BP Fluor 488** to an antibody is critical for generating high-quality reagents that retain their binding affinity and specificity. This guide provides detailed protocols for antibody preparation, conjugation, and purification, as well as methods for characterizing the final conjugate.

Quantitative Data Summary

Successful antibody conjugation relies on precise control of key parameters. The following tables summarize the critical quantitative data for the **BP Fluor 488** antibody conjugation protocol.

Table 1: Recommended Reagent Concentrations and Ratios

Parameter	Recommended Value	Notes
Antibody Concentration	2 mg/mL (optimal); 1-10 mg/mL (acceptable range)	Higher concentrations generally lead to greater labeling efficiency. [1] [4]
BP Fluor 488 NHS Ester Stock Solution	10 mM in anhydrous DMSO	Prepare fresh before each use as NHS esters are moisture-sensitive. [4] [5]
Molar Ratio of Dye to Antibody (IgG)	10:1 (starting recommendation)	Optimal ratio may vary (5:1 to 20:1) depending on the antibody and desired DOL. [4]
Optimal Degree of Labeling (DOL)	4-9 moles of dye per mole of antibody	This range is suitable for most applications to avoid over-labeling and potential fluorescence quenching.

Table 2: Key Experimental Parameters

Parameter	Recommended Condition	Notes
Reaction Buffer	1M Sodium Bicarbonate (NaHCO ₃), pH 8.5	A slightly alkaline pH is crucial for the reaction between the NHS ester and primary amines.[1]
Reaction Time	1 hour	
Reaction Temperature	Room Temperature	
Purification Method	Spin Desalting Column or Protein Concentrator	Choice depends on the volume of the reaction and the desired final concentration.
Storage of Conjugated Antibody	4°C for short-term (<1 month); -20°C or -80°C for long-term	Protect from light. Addition of a stabilizing agent like BSA (0.1%) and a preservative like sodium azide (0.02-0.05%) is recommended for long-term storage.

Experimental Protocols

This section provides a detailed, step-by-step protocol for conjugating **BP Fluor 488** NHS ester to an antibody. The protocol is scalable for labeling 100 µg or 1 mg of antibody.

Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin) that can compete with the antibody for reaction with the NHS ester.

- **Buffer Exchange:** If the antibody is in an incompatible buffer, perform a buffer exchange into 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4. This can be achieved through dialysis or by using a desalting column.
- **Concentration Adjustment:** Adjust the antibody concentration to 2 mg/mL in PBS.

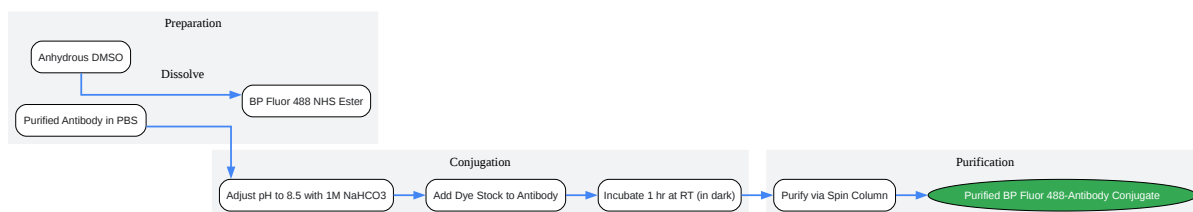
Preparation of BP Fluor 488 NHS Ester Stock Solution

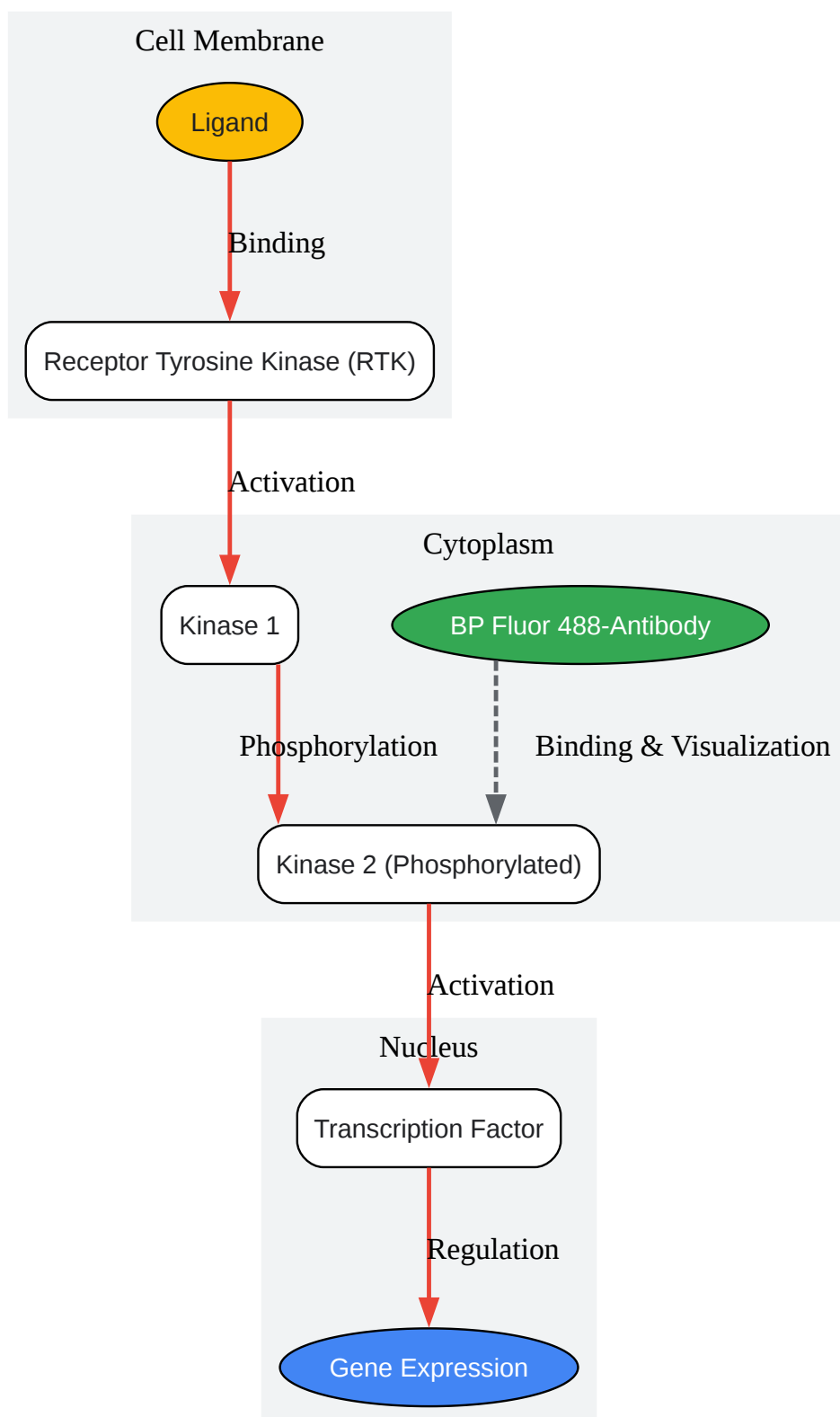
NHS esters are moisture-sensitive and should be handled accordingly.

- Allow the vial of **BP Fluor 488** NHS ester to equilibrate to room temperature before opening to prevent condensation.
- Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10 mM stock solution. For example, for a 100 µg kit, this may involve adding 50 µL of DMSO. [\[1\]](#)
- Vortex the vial until the dye is completely dissolved. This solution should be used immediately.

Antibody Conjugation Reaction

The following diagram illustrates the workflow for the antibody conjugation process.





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